Éster Isopropílico de Olopatadina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

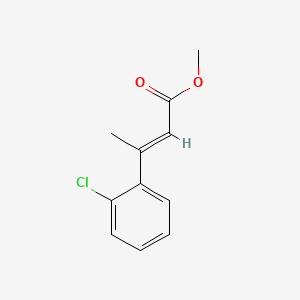

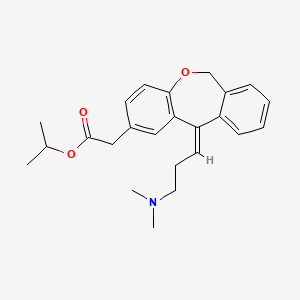

Olopatadine Isopropyl Ester, with the chemical formula C24H29NO3 and a molecular weight of 379.49 g/mol, is an impurity standard of Olopatadine Hydrochloride . Olopatadine Hydrochloride is an antihistamine and mast cell stabilizer commonly used to relieve symptoms associated with allergies, particularly allergic conjunctivitis .

Aplicaciones Científicas De Investigación

Olopatadine Isopropyl Ester is used in various scientific research applications, including:

Mecanismo De Acción

Target of Action

Olopatadine Isopropyl Ester primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating inflammatory and allergic reactions .

Mode of Action

Olopatadine Isopropyl Ester acts as a selective antagonist of the histamine H1 receptor . By blocking the effects of histamine, a primary inflammatory mediator, it attenuates inflammatory and allergic reactions . It also inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Biochemical Pathways

The action of Olopatadine Isopropyl Ester affects the histamine signaling pathway . Histamine receptor activation and mast cell degranulation are primary mechanisms that cause inflammatory reactions such as ocular itching, hyperemia, chemosis, eyelid swelling, and tearing of seasonal allergic conjunctivitis . By antagonizing the histamine H1 receptor, Olopatadine Isopropyl Ester stabilizes mast cells and inhibits histamine release .

Pharmacokinetics

It’s known that olopatadine, a structurally similar compound, is highly and rapidly absorbed in healthy human volunteers . . These properties may have an impact on the bioavailability of Olopatadine Isopropyl Ester.

Result of Action

The molecular and cellular effects of Olopatadine Isopropyl Ester’s action involve the inhibition of histamine-induced effects on conjunctival epithelial cells . It also results in the stabilization of mast cells, preventing them from releasing histamine and other inflammatory mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Olopatadine Isopropyl Ester. For instance, heat sterilization yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration . Aging, probably through thermal and oxidative degradation, increases the content of Olopatadine related compound B and of all impurities . Therefore, the storage conditions and the method of sterilization can significantly affect the stability and efficacy of Olopatadine Isopropyl Ester.

Análisis Bioquímico

Biochemical Properties

Olopatadine Isopropyl Ester interacts with histamine H1 receptors and mast cells, attenuating inflammatory and allergic reactions . It blocks the effects of histamine, a primary inflammatory mediator that causes inflammatory and allergic reactions .

Cellular Effects

Olopatadine Isopropyl Ester influences cell function by blocking the effects of histamine, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Olopatadine Isopropyl Ester exerts its effects by binding to histamine H1 receptors, thereby blocking the effects of histamine . This can lead to changes in gene expression and can inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, Olopatadine Isopropyl Ester has been found to degrade under certain conditions . The heat sterilization method yields a higher content of Olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

In animal models, the effects of Olopatadine Isopropyl Ester have been shown to vary with different dosages . The survival rate during 24 h in Dex, high dose of Olo (2 mg/kg), and medium-dose (1 mg/kg) treatment groups was significantly higher (100%) as compared to LPS groups (33%) ( p < 0.05) .

Metabolic Pathways

Olopatadine Isopropyl Ester undergoes hepatic metabolism in a non-extensive manner . There are at least 6 circulating metabolites in human plasma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Olopatadine Isopropyl Ester typically involves the esterification of Olopatadine with isopropyl alcohol. The process can be carried out using various esterification methods, such as Fischer esterification, which involves the reaction of Olopatadine with isopropyl alcohol in the presence of an acid catalyst like sulfuric acid . The reaction is usually conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of Olopatadine Isopropyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Olopatadine Isopropyl Ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Parent alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Olopatadine Hydrochloride: The parent compound, used as an antihistamine and mast cell stabilizer.

N-Desmethyl N-Nitroso Olopatadine Isopropyl Ester: A derivative with similar antihistaminic properties.

α-Hydroxy Olopatadine: An impurity found in Olopatadine formulations.

Uniqueness

Olopatadine Isopropyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and metabolic stability compared to other similar compounds . This uniqueness makes it valuable in research for understanding the behavior and stability of Olopatadine derivatives .

Propiedades

IUPAC Name |

propan-2-yl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-17(2)28-24(26)15-18-11-12-23-22(14-18)21(10-7-13-25(3)4)20-9-6-5-8-19(20)16-27-23/h5-6,8-12,14,17H,7,13,15-16H2,1-4H3/b21-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZOYXJGZPHCRI-FBHDLOMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)